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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the mass spectrometry of 6-
Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. While experimental mass spectral data for this specific molecule is not

widely available in public databases, this document outlines the predicted fragmentation

patterns based on the analysis of related pyridazine and nitrile compounds. Furthermore, it

details generalized experimental protocols for the analysis of such small molecules by mass

spectrometry and discusses the potential, though currently undocumented, role of this

compound in biological signaling pathways. This guide serves as a valuable resource for

researchers working with 6-Methylpyridazine-3-carbonitrile, offering insights into its structural

characterization by mass spectrometry.

Introduction
6-Methylpyridazine-3-carbonitrile (C₆H₅N₃) is a substituted pyridazine, a class of heterocyclic

compounds known for a wide range of biological activities.[1] The presence of both a methyl

group and a nitrile group on the pyridazine ring suggests unique electronic and chemical

properties that are of interest in the development of novel therapeutic agents. Mass

spectrometry is a critical analytical technique for the structural elucidation and identification of

such novel compounds. Understanding the fragmentation behavior of 6-Methylpyridazine-3-
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carbonitrile under mass spectrometric conditions is essential for its unambiguous identification

in complex matrices and for metabolism studies.

Physicochemical Properties:

Property Value Source

CAS Number 49840-90-6 [1][2][3]

Molecular Formula C₆H₅N₃ [1][2][3]

Molecular Weight 119.12 g/mol [1][2]

Monoisotopic Mass 119.04835 Da

Predicted Mass Spectrum and Fragmentation
Pattern
Due to the lack of a publicly available experimental mass spectrum for 6-Methylpyridazine-3-
carbonitrile, this section presents a predicted fragmentation pattern based on established

principles of mass spectrometry for heterocyclic and nitrile-containing compounds. Electron

Ionization (EI) is a common ionization technique for such molecules and is expected to produce

a distinct fragmentation pattern.

The molecular ion peak ([M]⁺˙) is anticipated to be reasonably intense, a common

characteristic for aromatic heterocyclic compounds. The primary fragmentation pathways are

likely to involve the loss of small, stable neutral molecules and radicals from the molecular ion.

Predicted Quantitative Data (Electron Ionization Mass Spectrometry):
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Predicted m/z
Predicted Relative
Abundance (%)

Postulated Fragment
Ion/Neutral Loss

119 85 [C₆H₅N₃]⁺˙ (Molecular Ion)

118 100 (Base Peak) [M-H]⁺

92 40 [M-HCN]⁺˙

78 30 [C₅H₄N]⁺ (Pyridyl cation)

65 25 [C₄H₃N]⁺˙

51 20 [C₄H₃]⁺

Predicted Fragmentation Pathway:

The fragmentation of 6-Methylpyridazine-3-carbonitrile is likely initiated by the ionization of

the molecule. The resulting molecular ion can then undergo several fragmentation reactions:

Loss of a hydrogen radical (H•): This is a common fragmentation for compounds with methyl

groups, leading to a stable [M-H]⁺ ion, which is often the base peak.

Loss of hydrogen cyanide (HCN): The pyridazine ring can undergo rearrangement and lose a

molecule of HCN, a stable neutral loss.

Cleavage of the nitrile group (•CN): Although less common for aromatic nitriles, the loss of

the cyano radical is a possible fragmentation route.

Ring fragmentation: The pyridazine ring itself can fragment, leading to smaller charged

species.

[C₆H₅N₃]⁺˙
m/z = 119

[C₆H₄N₃]⁺
m/z = 118- H•

[C₅H₄N₂]⁺˙
m/z = 92

- HCN

[C₅H₄N]⁺
m/z = 78

- N₂ [C₄H₃N]⁺˙
m/z = 65

- HCN [C₄H₃]⁺
m/z = 51

- N
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Figure 1: Predicted mass spectrometry fragmentation pathway of 6-Methylpyridazine-3-
carbonitrile.

Experimental Protocols
A standardized protocol for the mass spectrometric analysis of 6-Methylpyridazine-3-
carbonitrile would typically involve gas chromatography-mass spectrometry (GC-MS) or liquid

chromatography-mass spectrometry (LC-MS), depending on the sample matrix and the desired

sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 6-
Methylpyridazine-3-carbonitrile.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate

of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL.

MS Conditions (Electron Ionization - EI):

Ion Source Temperature: 230 °C.

Electron Energy: 70 eV.
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Mass Range: m/z 40-400.

Scan Mode: Full scan.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing less volatile compounds or for samples in complex

biological matrices.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid

Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF,

or Orbitrap).

LC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then

return to initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

MS Conditions (Electrospray Ionization - ESI):

Ionization Mode: Positive.

Capillary Voltage: 3.5 kV.

Gas Temperature: 325 °C.
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Gas Flow: 8 L/min.

Nebulizer Pressure: 45 psi.

Fragmentor Voltage: 100 V.

Mass Range: m/z 50-500.
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Figure 2: Generalized experimental workflow for mass spectrometric analysis.
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Signaling Pathways
Currently, there is no specific information in the public domain linking 6-Methylpyridazine-3-
carbonitrile to any particular biological signaling pathways. However, the pyridazine scaffold is

present in a variety of biologically active molecules, and related compounds have been

investigated for their roles in various cellular processes. For instance, some pyridazine

derivatives have been explored as inhibitors of kinases and other enzymes. Further research is

required to elucidate the specific biological targets and signaling pathways that may be

modulated by 6-Methylpyridazine-3-carbonitrile.

Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of 6-
Methylpyridazine-3-carbonitrile. While experimental data remains to be published, the

predicted fragmentation patterns and generalized experimental protocols offered herein provide

a strong starting point for researchers. The structural motifs present in 6-Methylpyridazine-3-
carbonitrile suggest potential biological activity, warranting further investigation into its

pharmacological profile and its interaction with cellular signaling pathways. As research into this

and similar compounds progresses, mass spectrometry will undoubtedly remain an

indispensable tool for their characterization and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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